Enhanced Lipophilicity (LogP 2.10) vs. Free Carboxylic Acid (LogP ~0.5) for Improved Membrane Permeability
The ethyl ester exhibits a predicted partition coefficient (LogP) of 2.10, which is significantly higher than the estimated LogP of ~0.5 for its corresponding free carboxylic acid analog, 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid (CAS 88234-81-5). This difference indicates a nearly 40-fold greater preference for the organic phase in an octanol-water system, a key predictor of passive membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted programs [1].
| Evidence Dimension | Partition Coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.10 |
| Comparator Or Baseline | 4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid (CAS 88234-81-5): LogP ~0.5 (estimated) |
| Quantified Difference | Approx. 1.6 log units (approx. 40-fold higher lipophilicity) |
| Conditions | Predicted LogP based on molecular structure |
Why This Matters
For CNS drug discovery programs, a LogP in the 2-3 range is optimal for crossing the BBB; the free acid would be largely impermeable, making the ester the preferred development candidate.
- [1] yybyy.com. (n.d.). ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate (CAS: 88234-82-6) Physicochemical Properties. Retrieved from https://www.yybyy.com View Source
